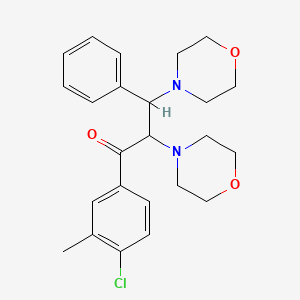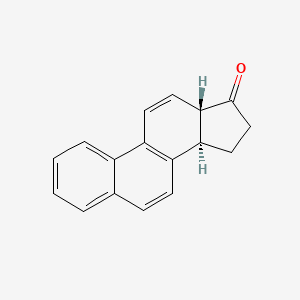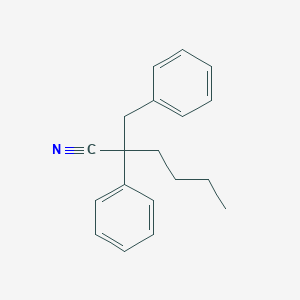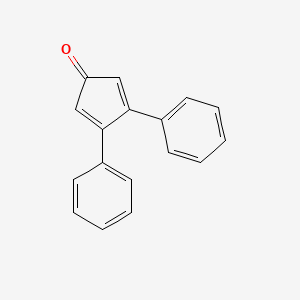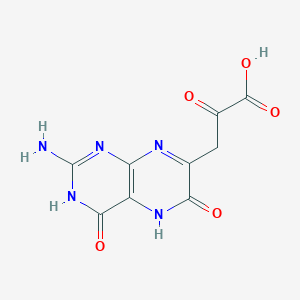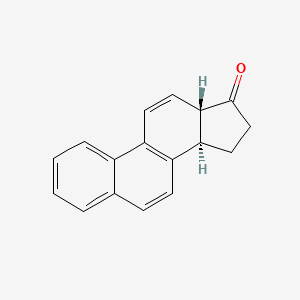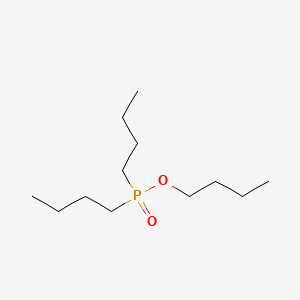
Phosphinic acid, dibutyl-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, dibutyl-, butyl ester is an organophosphorus compound with the molecular formula C12H27O2P. It is a type of phosphinic acid ester, which are compounds containing a phosphinic acid ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Phosphinic acid, dibutyl-, butyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphinic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphinic acid, dibutyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphinic acid and butanol.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphinic acid, dibutyl-, butyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: It has applications in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers and as a plasticizer in various materials
Mechanism of Action
The mechanism by which phosphinic acid, dibutyl-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphinic acid, which can then interact with biological molecules. This interaction can inhibit or modify the activity of enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Phosphinic acid, dibutyl-, butyl ester can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphonic acid group instead of a phosphinic acid ester group.
Phosphoric acid esters: These compounds contain a phosphoric acid ester group and have different chemical properties and reactivity.
Phosphonates: These are salts or esters of phosphonic acid and have applications in similar fields but with distinct chemical behaviors.
The uniqueness of this compound lies in its specific ester group, which imparts unique reactivity and applications compared to other organophosphorus compounds .
Properties
CAS No. |
2950-47-2 |
|---|---|
Molecular Formula |
C12H27O2P |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-dibutylphosphoryloxybutane |
InChI |
InChI=1S/C12H27O2P/c1-4-7-10-14-15(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
GXYBSEVPLCHEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


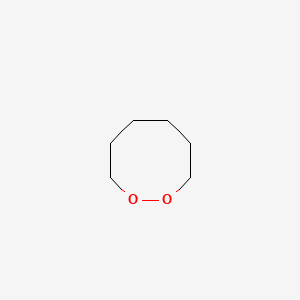
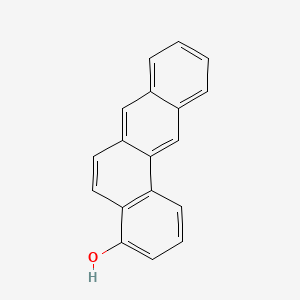
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

